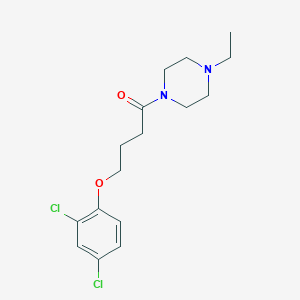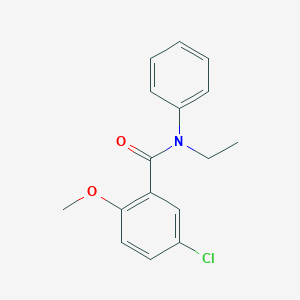
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C17H21NO4 and a molecular weight of 303.35 g/mol. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 7-methoxy-4-methylcoumarin as a starting material, which undergoes a series of reactions including alkylation, hydroxyethanimidoylation, and butylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the chromen-2-one core structure.
科学研究应用
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, dyes, and pigments due to its chromen-2-one core structure.
作用机制
The mechanism of action of 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives with varying substituents. Examples include:
- 7-methoxy-4-methylcoumarin
- 3-butyl-7-methoxycoumarin
- 8-hydroxy-7-methoxycoumarin
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
InChI 键 |
OSYHJZZOECHPER-WQRHYEAKSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
手性 SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
规范 SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)




![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)






